[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 3,5-dimethoxyphenyl group and a triazole ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and triazole intermediates. The piperazine ring can be synthesized through the reaction of 3,5-dimethoxyaniline with ethylene glycol in the presence of a dehydrating agent. The triazole ring can be prepared by reacting phenylhydrazine with acetic anhydride and methyl isocyanate. The final step involves coupling the piperazine and triazole intermediates under specific reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling step, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl and triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium azide for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones from the methoxy groups.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of halogenated or azide-substituted derivatives.
Scientific Research Applications
[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Chlorobenzyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone
- 1-(4-Fluorophenyl)piperazine
Uniqueness
Compared to similar compounds, [4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone is unique due to the presence of the 3,5-dimethoxyphenyl group, which may confer distinct chemical and biological properties. This structural feature could influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C22H25N5O3 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
[4-(3,5-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone |
InChI |
InChI=1S/C22H25N5O3/c1-16-23-24-21(27(16)17-7-5-4-6-8-17)22(28)26-11-9-25(10-12-26)18-13-19(29-2)15-20(14-18)30-3/h4-8,13-15H,9-12H2,1-3H3 |
InChI Key |
HYEAEXMHPMEDAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.